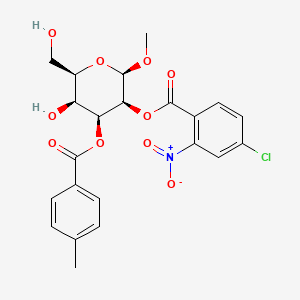![molecular formula C50H59ClF4N8O14 B10857010 5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B10857010.png)
5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS9427 (Trifluoroacetic Acid) is a potent PROTAC (Proteolysis Targeting Chimera) compound that acts as an epidermal growth factor receptor degrader. It has demonstrated high affinity for both wild-type and mutant epidermal growth factor receptor, with dissociation constants of 7.1 nanomolar and 4.3 nanomolar, respectively . This compound selectively degrades the mutant epidermal growth factor receptor through the ubiquitin-proteasome system and autophagy-lysosome pathways, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of MS9427 (Trifluoroacetic Acid) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functionalization: Introduction of functional groups that enhance the compound’s ability to degrade epidermal growth factor receptor.
Purification: Techniques such as chromatography are used to purify the final product to achieve high purity levels.
Industrial production methods for MS9427 (Trifluoroacetic Acid) are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and quality control.
Chemical Reactions Analysis
MS9427 (Trifluoroacetic Acid) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the core structure .
Scientific Research Applications
MS9427 (Trifluoroacetic Acid) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of epidermal growth factor receptor and other proteins.
Biology: Employed in cellular studies to understand the mechanisms of protein degradation and signaling pathways.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
The mechanism of action of MS9427 (Trifluoroacetic Acid) involves the selective degradation of mutant epidermal growth factor receptor through the ubiquitin-proteasome system and autophagy-lysosome pathways. The compound binds to the epidermal growth factor receptor, tagging it for degradation by the proteasome. This process involves the following steps:
Binding: MS9427 (Trifluoroacetic Acid) binds to the epidermal growth factor receptor.
Ubiquitination: The bound receptor is tagged with ubiquitin molecules.
Degradation: The tagged receptor is recognized and degraded by the proteasome or autophagy-lysosome system.
Comparison with Similar Compounds
MS9427 (Trifluoroacetic Acid) is unique in its high affinity and selective degradation of mutant epidermal growth factor receptor. Similar compounds include:
MS9447: Another PROTAC compound with similar properties but different molecular targets.
These compounds highlight the versatility and specificity of PROTAC technology in targeting various proteins for degradation.
Properties
Molecular Formula |
C50H59ClF4N8O14 |
|---|---|
Molecular Weight |
1107.5 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H58ClFN8O12.C2HF3O2/c1-64-41-30-39-36(45(53-31-52-39)54-33-4-6-38(50)37(49)28-33)29-42(41)70-16-2-11-56-12-14-57(15-13-56)44(60)9-17-65-19-21-67-23-25-69-26-24-68-22-20-66-18-10-51-32-3-5-34-35(27-32)48(63)58(47(34)62)40-7-8-43(59)55-46(40)61;3-2(4,5)1(6)7/h3-6,27-31,40,51H,2,7-26H2,1H3,(H,52,53,54)(H,55,59,61);(H,6,7) |
InChI Key |
SZDKGDPFHUTOHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Fluorobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B10856934.png)
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856936.png)
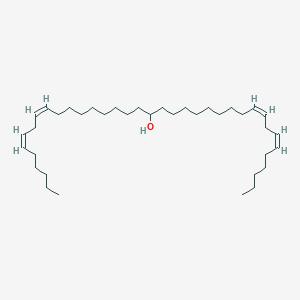
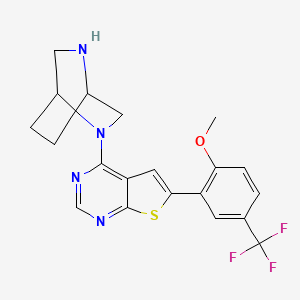





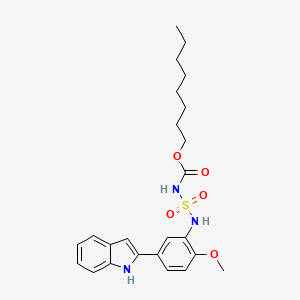
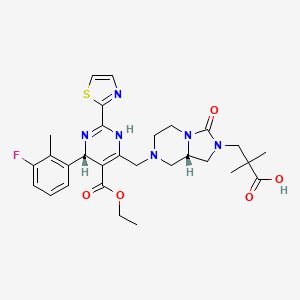
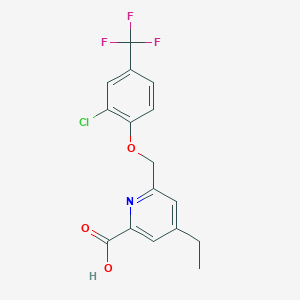
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B10857001.png)
